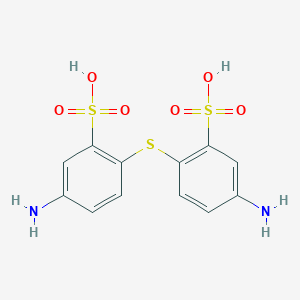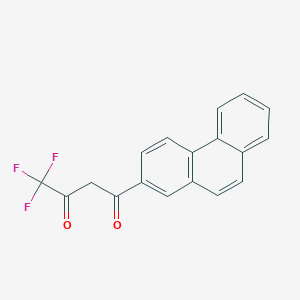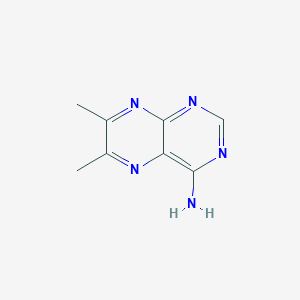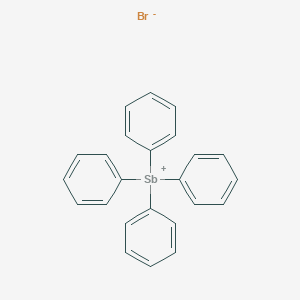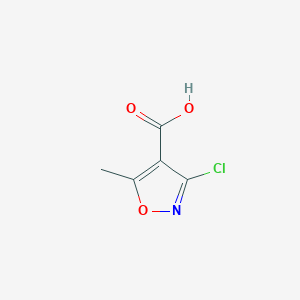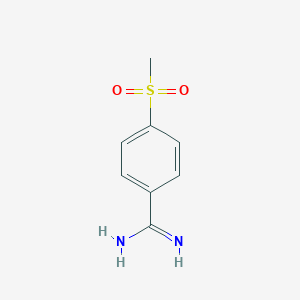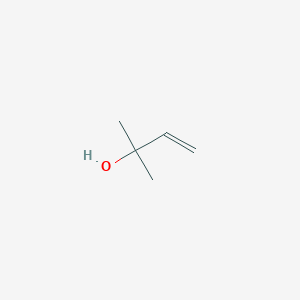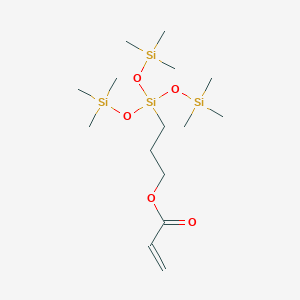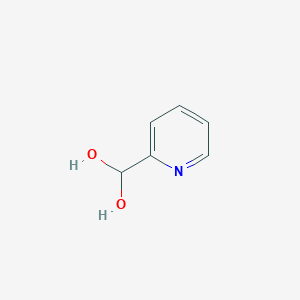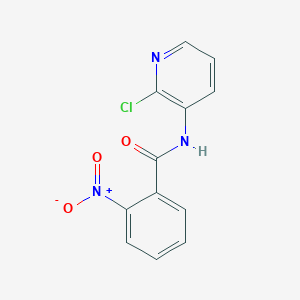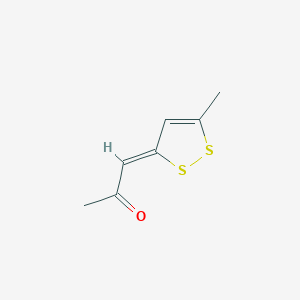
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-, also known as DMDCS, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields of science. DMDCS is a yellowish liquid with a strong odor and is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is not fully understood. However, it is believed that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemische Und Physiologische Effekte
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can inhibit the growth of cancer cells and induce cell death. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the transmission of nerve impulses. In vivo studies have shown that 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can reduce the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its ability to form stable metal complexes, which can be used in various applications. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also relatively easy to synthesize and purify. However, one limitation of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is its strong odor, which can be unpleasant to work with. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for research on 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)-. One area of research is the development of new metal complexes using 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as a ligand. These complexes could have interesting properties and potential applications in various fields. Another area of research is the development of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)--based fluorescent probes for imaging. These probes could be used to study protein structure and function in living cells. Finally, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- could be further studied for its potential as an anti-cancer agent.
Synthesemethoden
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be synthesized by the reaction of 5-methyl-1,2-dithiol-3-one with acetone in the presence of a base catalyst. The reaction yields 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- as the major product along with some minor by-products. The synthesis of 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential applications in various fields of science, including material science, catalysis, and biology. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- can be used as a ligand in coordination chemistry to form metal complexes with interesting properties. 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has also been used as a catalyst in organic reactions, such as the Michael addition and the Friedel-Crafts reaction. In biology, 2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- has been studied for its potential as an anti-cancer agent and as a fluorescent probe for imaging.
Eigenschaften
CAS-Nummer |
1005-55-6 |
|---|---|
Produktname |
2-Propanone, 1-(5-methyl-3H-1,2-dithiol-3-ylidene)- |
Molekularformel |
C7H8OS2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one |
InChI |
InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3- |
InChI-Schlüssel |
YAIGSGPVNPIUNY-CLTKARDFSA-N |
Isomerische SMILES |
CC1=C/C(=C/C(=O)C)/SS1 |
SMILES |
CC1=CC(=CC(=O)C)SS1 |
Kanonische SMILES |
CC1=CC(=CC(=O)C)SS1 |
Synonyme |
1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



